2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and an acetohydrazide moiety linked to a naphthylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide typically involves a multi-step process:
Formation of the pyrazole ring: The initial step involves the synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole through the reaction of appropriate precursors under controlled conditions.
Acetohydrazide formation: The next step involves the reaction of the pyrazole derivative with acetohydrazide to form the intermediate compound.
Condensation reaction: Finally, the intermediate is subjected to a condensation reaction with 1-naphthaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazide moiety.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide involves its interaction with specific molecular targets. The pyrazole ring and hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
Naphthylmethylene derivatives: Compounds with similar naphthylmethylene groups but different substituents.
Uniqueness
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide is unique due to the combination of its pyrazole ring, bromine substitution, and naphthylmethylene-acetohydrazide linkage. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H17BrN4O |
---|---|
Molecular Weight |
385.3g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H17BrN4O/c1-12-18(19)13(2)23(22-12)11-17(24)21-20-10-15-8-5-7-14-6-3-4-9-16(14)15/h3-10H,11H2,1-2H3,(H,21,24)/b20-10+ |
InChI Key |
KGBOLSVDIYKIOY-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)C)Br |
SMILES |
CC1=C(C(=NN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.